5-Bromo-2-pentylisoindole-1,3-dione
Description
5-Bromo-2-pentylisoindole-1,3-dione (CAS RN: 6941-75-9) is a brominated isoindole-1,3-dione derivative with a pentyl substituent at the 2-position. Its molecular formula is C₁₃H₁₄BrNO₂, with an average molecular mass of 298.16 g/mol. The compound is structurally characterized by a fused bicyclic aromatic system (isoindole) bearing two ketone groups at positions 1 and 3, a bromine atom at position 5, and a pentyl chain at position 2. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Synonyms include 5-bromophthalimide and 5-bromoisoindoline-1,3-dione .
Properties
IUPAC Name |
5-bromo-2-pentylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXBDJKCZWHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-pentylisoindole-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes the reaction of substituted tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-diones. The reaction conditions typically involve the use of solvents like toluene and catalysts such as glacial acetic acid .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves large-scale condensation reactions using phthalic anhydride and primary amines. The process may include steps like purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-pentylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different isoindoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-pentylisoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of multifunctionalized isoindole-1,3-diones .
Biology and Medicine: Isoindole-1,3-dione derivatives have shown promising biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, colorants, and polymer additives. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-pentylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, isoindole-1,3-dione derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and the functional groups attached to the core structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
A similarity analysis () reveals closely related compounds:
| Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|
| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 0.98 | Benzyl substituent vs. pentyl chain |
| 5-Bromo-2-methylisoindolin-1-one | 1.00 | Methyl substituent; single ketone group |
| 4-Bromo-2-methylisoindolin-1-one | 0.93 | Bromine at position 4; methyl substituent |
Reactivity in Tandem Cyclization Reactions
highlights the reactivity of dicarbonyl α-bromo-substituted compounds. While 2-bromo-1,3-diphenylpropane-1,3-dione is unreactive in tandem cyclization reactions, 5-bromo-1,3-dimethylbarbituric acid exhibits moderate reactivity. The bromine position and electronic effects (e.g., electron-withdrawing ketones in isoindole-dione) likely stabilize transition states, enabling selective reactivity in cross-coupling or substitution reactions .
Physicochemical Properties
Lipophilicity, measured via ClogP (), is a critical parameter for drug-like compounds. The pentyl chain in 5-bromo-2-pentylisoindole-1,3-dione increases ClogP by ~2 units compared to methyl-substituted analogs, aligning with improved bioavailability in hydrophobic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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